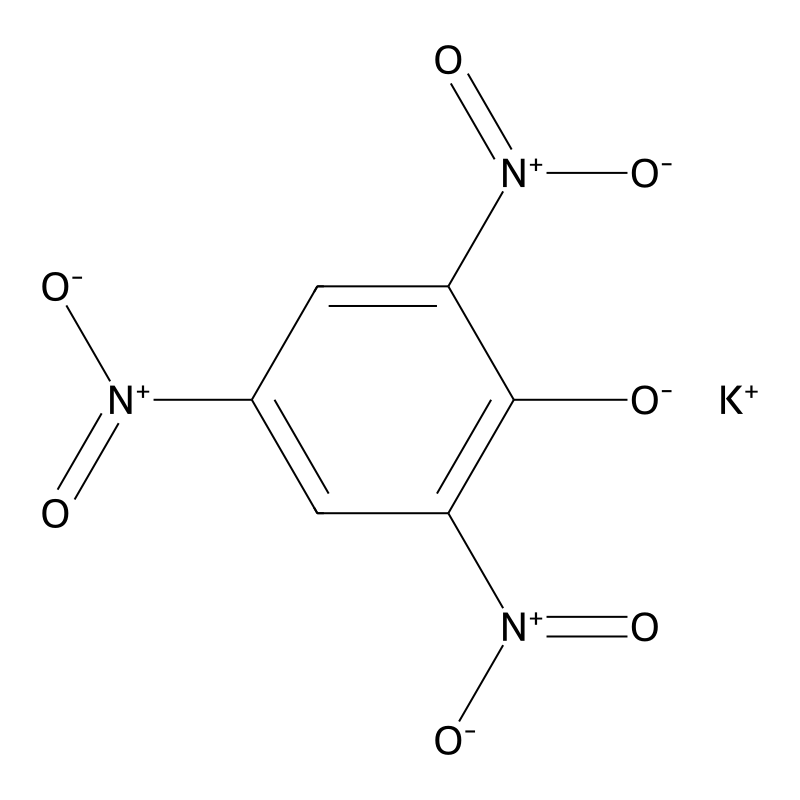

Potassium picrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium picrate is a chemical compound with the formula . It is a yellow crystalline solid that is derived from picric acid, a well-known explosive. Potassium picrate is notable for its applications in various fields, including as an energetic material and in analytical chemistry. The compound is characterized by its relatively high solubility in water at elevated temperatures, which influences its synthesis and application

The synthesis of potassium picrate typically involves the reaction of picric acid with potassium carbonate or potassium hydroxide. A common reaction can be represented as follows: In this reaction, picric acid reacts with potassium carbonate to yield potassium picrate, water, and carbon dioxide. The reaction conditions, including temperature and concentration of reagents, significantly affect the yield and purity of the product .

Potassium picrate has been studied for its biological activity, particularly in relation to its potential toxicity and effects on living organisms. It has been shown to exhibit antibacterial properties, although its use is limited due to safety concerns associated with its explosive nature. Additionally, studies have indicated that potassium picrate may influence cell viability and proliferation, necessitating careful handling in laboratory settings

The synthesis of potassium picrate can be accomplished through several methods:

Research on the interactions of potassium picrate with other chemical compounds has revealed its reactivity profile. Notably, it can form complexes with various metals, leading to the creation of metallic picrates. These interactions can significantly alter the stability and explosive characteristics of the resulting compounds

Potassium picrate shares similarities with several other compounds derived from picric acid or related structures. Here are some notable examples: Uniqueness of Potassium Picrate: What distinguishes potassium picrate from these similar compounds is its relatively higher stability compared to lead and barium picrates while retaining significant solubility properties that facilitate its use in various applications

Explosive;Acute Toxic Compound Formula Key Characteristics Sodium Picrate Similar explosive properties; used in similar applications. Lead Picrate Highly unstable; poses significant safety risks. Barium Picrate Exhibits different solubility characteristics; used in specialized applications.

UNII

Related CAS

GHS Hazard Statements

H200 (100%): Unstable Explosive [Danger Explosives];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Other CAS

Wikipedia

General Manufacturing Information

Dates